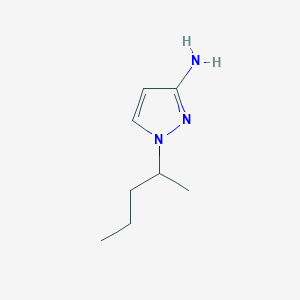

![molecular formula C12H17N3O2 B6330539 2-Methyl-1-[(2-nitrophenyl)methyl]piperazine CAS No. 1240581-31-0](/img/structure/B6330539.png)

2-Methyl-1-[(2-nitrophenyl)methyl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

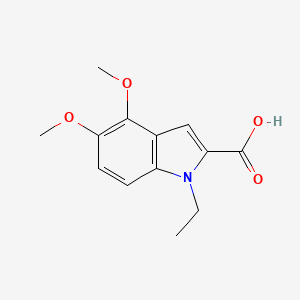

“2-Methyl-1-[(2-nitrophenyl)methyl]piperazine” is a chemical compound with the molecular formula C12H17N3O2 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The structure of “this compound” has been characterized using techniques such as nuclear magnetic resonance (NMR), Fourier Transform infrared (FTIR), and Raman .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications

Synthesis and Chemical Properties

2-Methyl-1-[(2-nitrophenyl)methyl]piperazine and related compounds have been extensively studied for their synthesis and chemical properties. For instance, research on the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate has shown the compound to be an important intermediate for the synthesis of biologically active benzimidazole compounds, demonstrating the significance of nitrophenylmethylpiperazine derivatives in the synthesis of new chemical entities (Liu Ya-hu, 2010). Additionally, the study of the crystal structures of related triazenes highlights the diverse conformational possibilities of nitrophenylmethylpiperazine derivatives in solid-state chemistry (Vanessa Renee Little, H. Jenkins, K. Vaughan, 2008).

Biological Activities

The compound has also been a focus in the development of new pharmaceuticals and bioactive molecules. For example, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent bacterial biofilm and MurB inhibitors, indicating significant antibacterial efficacies (Ahmed E. M. Mekky, S. Sanad, 2020). Furthermore, synthesis and in vitro evaluation of leishmanicidal activity of 2-(1-methyl-5-nitroimidazol-2-yl)-5-substituted-1,3,4-thiadiazole derivatives, including piperazine analogs, have demonstrated strong leishmanicidal activity, suggesting the potential of nitrophenylmethylpiperazine derivatives in treating parasitic infections (A. Foroumadi et al., 2005).

Antimicrobial and Antiviral Activities

The antimicrobial and antiviral potentials of derivatives of this compound have been investigated. For example, new urea and thiourea derivatives of piperazine doped with Febuxostat have been synthesized and evaluated for their anti-TMV (Tobacco mosaic virus) and antimicrobial activities, showing promising results (R. C. Krishna Reddy et al., 2013).

Docking Studies and Synthesis Approaches

The structural and conformational analysis of this compound derivatives via NMR, Raman, FTIR, and DFT studies has provided insight into their potential interactions with biological targets. For instance, synthesis and docking studies of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl)methyl)piperazine-1-yl)-1H-indazole have highlighted the importance of these compounds in medicinal chemistry (V. Balaraju, S. Kalyani, E. Laxminarayana, 2019).

Mechanism of Action

Target of Action

Similar compounds have been found to interact withCorticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, and vice versa .

Mode of Action

Based on its structural similarity to other piperazine derivatives, it may interact with its target enzyme, leading to changes in the enzyme’s activity .

Biochemical Pathways

If it does interact with corticosteroid 11-beta-dehydrogenase isozyme 1, it could potentially influence the balance of cortisol and cortisone in the body, impacting various physiological processes .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability and overall effect in the body .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect its stability and interaction with its target .

properties

IUPAC Name |

2-methyl-1-[(2-nitrophenyl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-10-8-13-6-7-14(10)9-11-4-2-3-5-12(11)15(16)17/h2-5,10,13H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSKPKRQUTWCES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

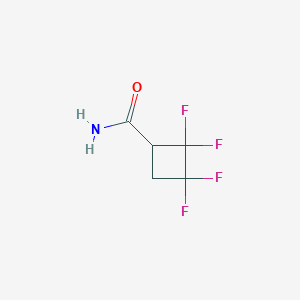

![2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6330479.png)

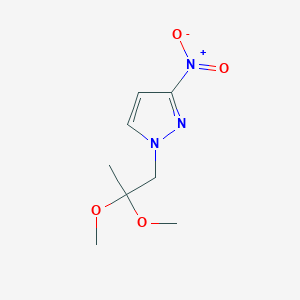

![3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole](/img/structure/B6330487.png)

![2-[2-(Dibromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione; 95%](/img/structure/B6330498.png)

![1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine](/img/structure/B6330512.png)

![1-[(3-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6330523.png)

![3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6330526.png)

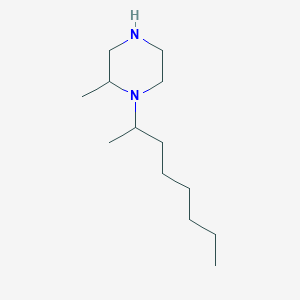

![1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6330543.png)

amine](/img/structure/B6330559.png)